molecular formula C10H7FN2O B6429450 2-(3-fluorophenoxy)pyrazine CAS No. 2548998-76-9

2-(3-fluorophenoxy)pyrazine

Cat. No. B6429450
CAS RN: 2548998-76-9
M. Wt: 190.17 g/mol
InChI Key: NCTRXZYVUHJZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-fluorophenoxy)pyrazine” is a compound that falls under the category of pyrazine derivatives . Pyrazine is a class of compounds that occur almost ubiquitously in nature . They can be synthesized chemically or biologically, and are used as flavoring additives .


Synthesis Analysis

The synthesis of pyrazine derivatives like “2-(3-fluorophenoxy)pyrazine” can involve various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific preparation method for a similar compound, 3-(3-fluorophenoxyl)pyrazine-2-carboxylic acid, involves hydroxylation, chlorination, condensation, and hydrolysis reactions .


Molecular Structure Analysis

Pyrazine is a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework . The presence of the nitrogen atoms equips pyrazine with the ability to protonate and quarternize readily .


Chemical Reactions Analysis

Pyrazines can undergo various chemical reactions. The major formation of pyrazines occurs during the heating of food . In humans and animals, pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation, but the pyrazine ring is not cleaved .


Physical And Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point and a boiling point .

Scientific Research Applications

Medicinal Chemistry

Pyrrolopyrazine derivatives, which include “2-(3-fluorophenoxy)pyrazine”, have been employed in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Antimicrobial Activity

Pyrrolopyrazine derivatives have shown significant antimicrobial activity. This makes “2-(3-fluorophenoxy)pyrazine” a potential candidate for the development of new antimicrobial agents .

Anti-Inflammatory Activity

The anti-inflammatory activity of pyrrolopyrazine derivatives suggests that “2-(3-fluorophenoxy)pyrazine” could be used in the treatment of inflammatory diseases .

Antiviral Activity

Pyrrolopyrazine derivatives have demonstrated antiviral activity, indicating that “2-(3-fluorophenoxy)pyrazine” could be explored for the development of antiviral drugs .

Antifungal Activity

The antifungal activity of pyrrolopyrazine derivatives suggests potential applications of “2-(3-fluorophenoxy)pyrazine” in the treatment of fungal infections .

Antioxidant Activity

Pyrrolopyrazine derivatives have shown antioxidant activity, which means “2-(3-fluorophenoxy)pyrazine” could be used in the prevention of diseases caused by oxidative stress .

Antitumor Activity

The antitumor activity of pyrrolopyrazine derivatives indicates that “2-(3-fluorophenoxy)pyrazine” could be a potential candidate for the development of new antitumor drugs .

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown kinase inhibitory activity. This suggests that “2-(3-fluorophenoxy)pyrazine” could be used in the development of kinase inhibitors, which are important in the treatment of various diseases .

Safety and Hazards

The safety data sheet for a similar compound, 2,3-Pyrazinedicarboxylic anhydride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazine derivatives have a myriad of applications spanning across various industries. They have been used in the flavor and fragrance industry, medical and pharmaceutical fields, and even in agriculture . Future research could focus on further exploring the biological activities of pyrazine derivatives and designing new leads to treat various diseases .

properties

IUPAC Name

2-(3-fluorophenoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTRXZYVUHJZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenoxy)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.